![molecular formula C7H11F3N2OS B1520350 N-(2,2,2-trifluoroethyl)morpholine-4-carbothioamide CAS No. 639520-25-5](/img/structure/B1520350.png)
N-(2,2,2-trifluoroethyl)morpholine-4-carbothioamide
Overview
Description
“N-(2,2,2-trifluoroethyl)morpholine-4-carbothioamide” is a chemical compound with the CAS Number: 639520-25-5 . It has a molecular weight of 228.24 and its IUPAC name is N-(2,2,2-trifluoroethyl)-4-morpholinecarbothioamide . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for “N-(2,2,2-trifluoroethyl)morpholine-4-carbothioamide” is 1S/C7H11F3N2OS/c8-7(9,10)5-11-6(14)12-1-3-13-4-2-12/h1-5H2,(H,11,14) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“N-(2,2,2-trifluoroethyl)morpholine-4-carbothioamide” is a powder that is stored at room temperature . Its molecular weight is 228.24 . Unfortunately, additional physical and chemical properties like melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Crystal Structure and Molecular Interactions
N-(2,2,2-trifluoroethyl)morpholine-4-carbothioamide and its derivatives have been studied for their molecular structures and interactions. For instance, a study detailed the molecular structure, conformation, and supramolecular interactions of salicylaldehyde N(4)-morpholinothiosemicarbazone, highlighting intramolecular interactions and the generation of molecular sheets through hydrogen bonds in the crystal structure (Buu et al., 2019).
Antimicrobial Activities
Several studies have synthesized and evaluated the antimicrobial activities of derivatives of N-(2,2,2-trifluoroethyl)morpholine-4-carbothioamide. Compounds like linezolid-like molecules, adamantane-isothiourea hybrid derivatives, and various thiosemicarbazones have shown promising antitubercular and broad-spectrum antibacterial activities (Başoğlu & Yolal, 2012; Al-Wahaibi et al., 2017; Karaküçük-Iyidoğan et al., 2014). Furthermore, compounds with morpholine derivatives have also exhibited antimicrobial and antiurease activities, emphasizing their potential in medical applications (Demirci et al., 2013; Bektaş et al., 2012).
Synthesis and Structural Analysis
Research has also focused on the synthesis of novel compounds and their structural analysis. For example, new domino-reactions have been developed for the synthesis of compounds like N4-(5-aryl-1,3-oxathiol-2-yliden)-2-phenylquinazolin-4-amines and demonstrated the kinetically controlled reactions and structure determination through various spectroscopic methods (Fathalla et al., 2002).
Mechanism of Action
Pharmacokinetics (ADME Properties)
- Information on absorption is not available . The volume of distribution (Vd) is not reported. The compound may undergo metabolic transformations in vivo. Details regarding excretion are not provided. The compound’s lipophilicity and metabolic stability may influence its bioavailability.
Its unique properties make it an interesting candidate for drug development and synthetic chemistry . 🌟
properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)morpholine-4-carbothioamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2OS/c8-7(9,10)5-11-6(14)12-1-3-13-4-2-12/h1-5H2,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGTSWDQVAYLRSB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,2,2-trifluoroethyl)morpholine-4-carbothioamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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